

# efficacy of spirodiclofen on resistant vs susceptible mite strains

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Spirodiclofen

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## Efficacy Comparison: Resistant vs. Susceptible Mites

The table below summarizes quantitative efficacy data and primary resistance mechanisms for key mite species.

Mite Species	Strain / Population	Resistance Ratio (RR)	Key Findings on Efficacy	Primary Proposed Mechanism(s)
<b><i>Panonychus ulmi</i></b> (European red mite)	Laboratory-selected (from field strain PSR-TK) [1] [2]	>7,000-fold [2]	<b>Age-dependent resistance:</b> Eggs remain fully susceptible, while mobile stages show extreme resistance [1] [2].	Metabolic detoxification by <b>P450 monooxygenases</b> ; differential expression of <b>carboxylcholinesterases (CCEs)</b> [1].

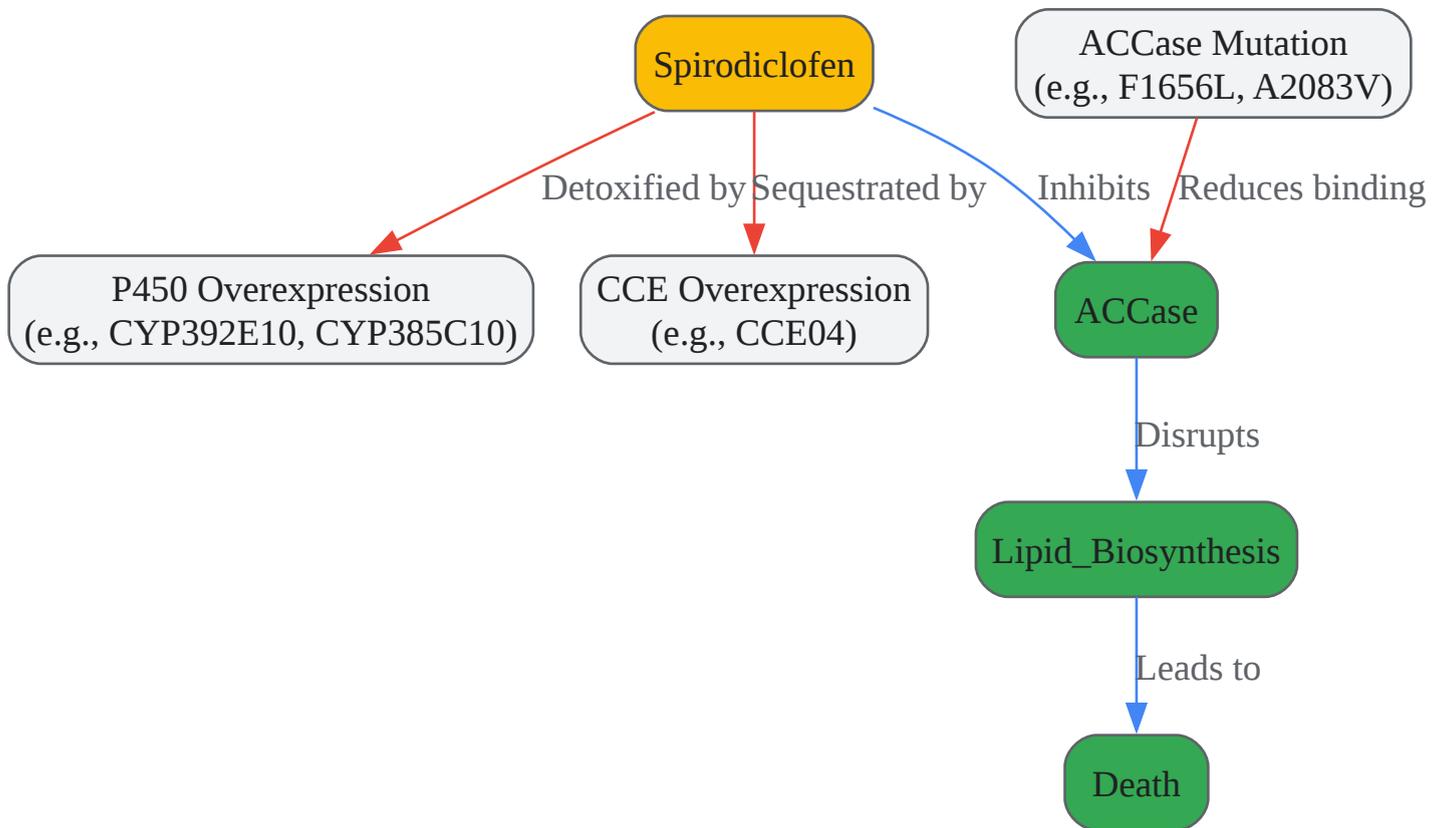
Mite Species	Strain / Population	Resistance Ratio (RR)	Key Findings on Efficacy	Primary Proposed Mechanism(s)
<i>Panonychus citri</i> (Citrus red mite)	Field-resistant strain (DL-SC) [3]	712-fold (egg bioassay) [3]	No major target-site mutations found. Resistance linked to increased metabolic activity [3].	Overexpression of detoxification genes, primarily the P450 gene *CYP385C10* (confirmed via RNAi) [3].
<i>Tetranychus urticae</i> (Two-spotted spider mite)	Field-collected, lab-selected [4]	11.5-fold (after selection) [4]	Resistance to spiroadiclofen can confer cross-resistance to spiromesifen [4].	<b>Polygenic resistance:</b> Involvement of <b>P450s (CYP392E10, CYP392E7)</b> and a specific <b>carboxyl/choline esterase (CCE04)</b> [4].

## Molecular Mechanisms of Resistance

Resistance to **spiroadiclofen** primarily arises from enhanced metabolic detoxification and, to a lesser extent, target-site modifications.

- **Metabolic Resistance:** This is the most widely documented mechanism.
  - **Cytochrome P450s (P450s):** Multiple studies report overexpression of specific P450 genes in resistant strains. In *T. urticae*, **CYP392E10** has been functionally validated to metabolize **spiroadiclofen** [4]. In *P. citri*, RNAi-mediated silencing of **CYP385C10** significantly increased mortality in resistant mites, confirming its role [3].
  - **Carboxylcholinesterases (CCEs):** Overexpression of CCE genes, such as **TuCCE-04** in *T. urticae*, is associated with resistance, potentially through sequestration or hydrolysis of the acaricide [1] [4].
- **Target-Site Resistance:** **Spiroadiclofen** targets **Acetyl-CoA carboxylase (ACCase)**. While early studies found no major mutations in *P. ulmi* or *P. citri* [1] [3], recent research on *T. urticae* has identified a **F1656L** mutation within the carboxyltransferase (CT) domain of ACCase in spiromesifen-resistant strains, which may be relevant for cross-resistance within the ketoenol class [4]. In insects, the **A2083V** mutation in ACCase is confirmed to confer resistance to ketoenols [4].

The following diagram illustrates the interaction of these resistance mechanisms.



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## Core Experimental Protocols

The data in this guide are derived from standard, rigorous entomological and molecular biology techniques.

- **Bioassays for Efficacy and Resistance Monitoring:**

- **Egg Bioassays:** Adult female mites are allowed to lay eggs on leaf discs, which are then sprayed with a defined concentration of **spirodiclofen** using a precision spray tower. Mortality (efficacy) is assessed by the inability of eggs to hatch [3] [2].
- **Mobile Stage Bioassays:** For adult mites and other mobile stages, the **leaf-dip method** or **residual contact method** is used. Leaf discs are dipped into acaricide solutions or sprayed, and mites are transferred onto them. Mortality is assessed after 24-96 hours [4] [2].  $LC_{50}$  (lethal concentration for 50% mortality) values are calculated using probit analysis.

- **Molecular Techniques for Mechanism Elucidation:**

- **Transcriptome Sequencing (RNA-seq):** This is a key method for discovering resistance genes. RNA is extracted from susceptible and resistant strains. After sequencing and *de novo* assembly, **differential gene expression analysis** identifies overexpressed detoxification genes (P450s, CCEs, etc.) [1] [5].
- **Synergist Bioassays:** To probe the role of metabolic enzymes *in vivo*, mites are pre-treated with enzyme inhibitors like **Piperonyl Butoxide (PBO)**, a P450 inhibitor). If pre-treatment significantly increases susceptibility to **spirodiclofen**, it implies P450s are involved in resistance [2].
- **Functional Validation:**
  - **RNA Interference (RNAi):** Double-stranded RNA (dsRNA) targeting a candidate resistance gene (e.g., *CYP385C10*) is synthesized and introduced into mites via feeding or injection. Silencing the gene and observing increased acaricide susceptibility confirms the gene's functional role [3].
  - **Heterologous Expression:** Candidate P450 genes are expressed in insect cell systems (e.g., Sf9 cells). These cells are then exposed to **spirodiclofen** to directly test the enzyme's ability to metabolize the compound [4].
- **Target-Site Mutation Screening:** The genomic region encoding the ACCase target site is amplified via **PCR** from resistant and susceptible mites, then **sequenced**. Sequences are aligned to identify resistance-associated mutations [4] [3].

## Implications for Research and Management

- **Resistance is Often Polygenic:** Resistance in field populations rarely stems from a single mechanism. QTL mapping in *T. urticae* has revealed a polygenic architecture, with multiple genes and mechanisms contributing to the resistant phenotype [4].
- **Age-Dependent Efficacy is Critical:** The high susceptibility of mite eggs to **spirodiclofen**, even in strains resistant at other life stages, suggests a strategic application timing targeting eggs could improve control and mitigate resistance selection pressure [2].
- **Cross-Resistance Potential:** The shared mode of action among ketoenols means that selection for resistance to one compound (e.g., **spirodiclofen**) can lead to cross-resistance to others (e.g., spiromesifen), which must be considered in resistance management rotations [4].

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To cite this document: Smolecule. [efficacy of spirodiclofen on resistant vs susceptible mite strains]. Smolecule, [2026]. [Online PDF]. Available at:  
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